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Manganese;silicon - 12032-85-8

Manganese;silicon

Catalog Number: EVT-13877868
CAS Number: 12032-85-8
Molecular Formula: MnSi
Molecular Weight: 83.023 g/mol
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Product Introduction

Synthesis Analysis

The synthesis of silicon manganese typically occurs through an electric arc furnace process, where manganese ore, quartz, and semi-coke are the primary raw materials. The semi-coke serves as a reducing agent, facilitating the reduction of manganese oxides to metal form. The electric furnace heats the mixture to high temperatures, allowing for the formation of a molten silicon manganese alloy solution. Precise control over temperature and discharge time during this process is crucial for achieving high purity and quality in the final product .

Methods

  1. Electric Arc Furnace Method: This is the most common technique for producing silicon manganese.
  2. Raw Material Preparation: Manganese ore, quartz, and semi-coke must be properly prepared before being charged into the furnace.
  3. Temperature Control: Maintaining optimal temperatures throughout the process ensures efficient reduction reactions.
Molecular Structure Analysis

Silicon manganese has a complex molecular structure characterized by its alloying elements. The general formula can be represented as C5H5MnSi\text{C}_5\text{H}_5\text{MnSi} . The atomic arrangement includes silicon atoms bonded to manganese atoms, forming a structure that contributes to its unique physical properties.

Structure Data

  • Manganese Atomic Number: 25
  • Silicon Atomic Number: 14
  • Molecular Weight: Approximately 160.18 g/mol
  • Crystal Structure: Typically exhibits a face-centered cubic structure.
Chemical Reactions Analysis
MnO2+SiO2+CMnSi+CO2\text{MnO}_2+\text{SiO}_2+\text{C}\rightarrow \text{MnSi}+\text{CO}_2

This reaction highlights how carbon acts as a reducing agent, facilitating the transformation of oxides into elemental forms .

Technical Details

  • Reaction Conditions: High temperature (around 1600°C) is necessary for effective reduction.
  • By-products: Carbon dioxide is released during the reaction, necessitating appropriate gas handling systems.
Mechanism of Action

The mechanism of action for silicon manganese in steelmaking involves its role as a deoxidizer. When added to molten steel, it reacts with oxygen to form silicon dioxide and manganese oxides, thereby removing oxygen from the steel matrix. This process enhances steel's mechanical properties and resistance to oxidation.

Process Data

  • Deoxidation Reaction:
O+SiMnSiO2+MnO\text{O}+\text{SiMn}\rightarrow \text{SiO}_2+\text{MnO}
  • Impact on Steel Quality: Reduces inclusions and improves ductility and toughness.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Silvery metallic solid.
  • Melting Point: Approximately 1450°C.
  • Density: About 7.2 g/cm³.

Chemical Properties

  • Reactivity: Reacts with acids to release hydrogen gas.
  • Oxidation State: Manganese can exhibit multiple oxidation states (+2, +4, +7), influencing its behavior in reactions.

Relevant data indicates that silicon manganese is stable under normal conditions but can oxidize when exposed to air at elevated temperatures .

Applications

Silicon manganese is extensively used in various industrial applications:

  1. Steelmaking: Serves as a primary deoxidizer in the production of high-quality steel grades.
  2. Alloy Production: Used in manufacturing other alloys that require enhanced strength and corrosion resistance.
  3. Foundries: Employed in iron casting processes due to its desulfurizing properties .
Synthesis Methodologies and Growth Mechanisms

Chemical Vapor Deposition (CVD) for Manganese Silicide Nanostructures

Chemical Vapor Deposition (CVD) has emerged as a premier technique for synthesizing manganese silicide nanostructures with precise morphological control, enabling tailored properties for advanced applications. The process leverages vapor-phase precursors—typically manganese powder or manganese chloride (MnCl₂)—that react with silicon substrates under controlled atmospheres to form nanostructures. A critical advancement involves the double-tube CVD configuration, which creates a sealing effect by positioning a small tube within a larger reactor. This design enhances MnCl₂ vapor pressure at the reaction site by impeding gas outflow with counter-flowing argon, significantly improving precursor utilization efficiency. For example, HMS nanowire synthesis at 700°C in this system achieved complete silicidation without altering the original silicon nanowire morphology, yielding single-crystalline Mn₂₇Si₄₇ nanowires [7].

Reaction temperature serves as a decisive parameter governing phase purity and nanostructure geometry. Studies reveal that temperatures below 950°C produce Mn₅Si₃ nanorods with diameters of 50-100 nm, while exceeding this threshold induces particle agglomeration due to excessive manganese vapor flux. Optimal magnetic properties—including a saturation magnetization of 4.63 emu/g and coercivity of 61.5 Oe—manifest in nanorods synthesized at 850-900°C [1]. The underlying growth mechanism follows a two-step pathway:

  • Primary silicidation:$$\ce{Si{(s)} + MnCl{2(g)} -> HMS{(s)} + SiCl{4(g)}}$$

  • Secondary reaction (suppressed above 654°C):$$\ce{SiCl{4(g)} + MnCl{2(g)} -> MnSi{(s)} + 3Cl{2(g)}}$$

Table 1: CVD Parameters and Outcomes for Manganese Silicide Nanostructures

PrecursorTemperature (°C)NanostructurePhaseKey Properties
Mn powder750-900NanorodsMn₅Si₃Diameter: 50-100 nm; Coercivity: 61.5 Oe
MnCl₂600Core-shell NWsHMS/MnSiThickened morphology
MnCl₂700Uniform NWsMn₂₇Si₄₇Single-crystalline; Field enhancement factor: 3307

Solid-State Reaction Routes for Phase-Controlled Synthesis

Solid-state synthesis relies on diffusion-driven reactions between solid manganese and silicon precursors, enabling the formation of thermodynamically stable silicide phases through precisely calibrated annealing. This method excels in producing bulk crystals and thin films with defined crystallographic structures, such as the Nowotny Chimney Ladder (NCL) configuration of higher manganese silicides (HMS, MnSi~1.7~). The process typically involves compacting manganese and silicon powders in stoichiometric ratios, followed by high-temperature treatment (800-1000°C) in inert or reducing atmospheres to prevent oxidation [1] [8].

Phase evolution during annealing demonstrates distinct kinetic pathways:

  • Low-temperature processing (≤800°C) favors Mn₆Si formation due to sluggish diffusion kinetics.
  • Intermediate temperatures (800-950°C) promote the hexagonal Mn₅Si₃ phase, exhibiting superior thermal stability with a melting point of ~2800 K.
  • High-temperature annealing (>950°C) facilitates HMS (MnSi~1.7~) growth, crucial for thermoelectric applications owing to its low thermal conductivity (2–4 W/m·K) [1].

In situ transmission electron microscopy (TEM) studies reveal that surface oxides (e.g., Al₂O₃) significantly alter diffusion dynamics. Oxide layers can either inhibit lateral diffusion—promoting axial nanowire growth—or enhance epitaxial alignment at silicide/silicon interfaces. Such insights enable precise control over heterostructure formation, as demonstrated by the synthesis of abrupt manganese silicide/silicon nanowire junctions [9].

Table 2: Solid-State Synthesized Manganese Silicide Phases and Conditions

Annealing TemperatureDominant PhaseCrystal StructureNotable Features
≤800°CMn₆SiRhombohedralMetastable; forms at low diffusion rates
800-950°CMn₅Si₃HexagonalHigh thermal stability (Tm=2800 K); Spintronic applications
>950°CMnSi~1.7~Tetragonal (NCL)Low thermal conductivity; ZT=0.7-0.8

Precipitation vs. Solid-State Methods for Dual-Doped Composites

Dual doping of manganese and silicon into ceramic matrices like hydroxyapatite (HA) employs divergent synthesis philosophies, each imparting distinct microstructural and compositional profiles. Precipitation in aqueous solutions facilitates ionic incorporation at near-ambient temperatures, while solid-state reactions rely on high-temperature diffusion, often generating multiphase products [2] [5].

Precipitation Methodology:

  • Dissolved precursors (e.g., Ca(NO₃)₂, (CH₃COO)₂Mn, Na₂SiO₃) are co-precipitated at pH 10 using ammonia.
  • Yields nanocrystalline, single-phase HA with Mn²⁺ (0.017 wt%) and SiO₄⁴⁻ (1.98 wt%) uniformly distributed.
  • Incorporation efficiencies reach 95% for silicon and 90% for manganese, producing elongated nanoparticles ideal for bone integration [5].

Solid-State Methodology:

  • Involves ball-milling CaCO₃, Mn(CH₃COO)₂, (NH₄)₂HPO₄, and SiO₂/Si(CH₃COO)₄, followed by sintering (400°C→1000°C) under argon.
  • Generates heterogeneous microstructures contaminated with calcium oxide (CaO), silicocarnotite (Ca₅(PO₄)₂SiO₄), and calcium hydroxide (Ca(OH)₂).
  • Limited dopant incorporation (45-60% efficiency) due to manganese oxidation and silica phase segregation [5].

Biological assessments (Microtox® and Spirotox tests) confirm non-toxic responses for both synthesis routes, though precipitation-derived HA exhibits superior biomimetic potential. Solid-state processing induces particle coarsening (>1 µm), reducing surface reactivity critical for osteoblast adhesion. These findings underscore precipitation’s advantage in producing phase-pure, bioactive composites for orthopedic coatings [2] [5].

Table 3: Comparison of Dual-Doping Synthesis Outcomes for Hydroxyapatite

Synthesis ParameterPrecipitation MethodSolid-State Method
CrystallinityNanocrystallineMicrocrystalline
Phase PuritySingle-phase HACaO/Ca(OH)₂ impurities
Dopant EfficiencyMn:90%; Si:95%Mn:45%; Si:60%
Particle MorphologyElongated nanorodsSpherical aggregates
ToxicityNon-toxicNon-toxic

Alloy Design Strategies in FeMnSiCrNi Shape-Memory Systems

Fe-Mn-Si-based shape-memory alloys (SMAs) leverage martensitic transformations between γ-austenite (FCC) and ε-martensite (HCP) phases, with composition playing a pivotal role in optimizing reversibility and corrosion resistance. Critical design principles address:

  • Manganese Content (15-30 wt%): Balances phase stability by suppressing deleterious α′-martensite formation (>14.5 wt%) while modulating the Néel temperature (T~N~). Excessive Mn (>25 wt%) elevates T~N~, triggering antiferromagnetic ordering that impedes ε-martensite nucleation [6].
  • Silicon Addition (5-6 wt%): Reduces stacking fault energy, facilitating Shockley partial dislocation motion (a/6<112>) essential for reversible γ→ε transformation. Exceeding 6 wt% induces brittleness, complicating processing [6].
  • Chromium (9 wt%) & Nickel (5 wt%): Enhance corrosion resistance without disrupting martensitic kinetics. Chromium additionally stabilizes the ε-phase, improving shape recovery [6].

Additive manufacturing (e.g., Laser Powder Bed Fusion—LPBF) introduces textural complexities that influence mechanical response. Neutron diffraction analyses reveal that rapid solidification in LPBF promotes <001> crystallographic texture along the build direction, enhancing the reversible ε-martensite fraction to 14%—surpassing conventionally cast counterparts. Post-build annealing at 900°C under argon further optimizes recovery stress by dissolving Mn₆C carbides that impede dislocation glide [3] [6].

Challenges remain in mitigating residual stresses from thermal gradients during LPBF, which can prematurely activate ε-martensite variants. Ongoing strategies include substrate preheating and in-situ laser remelting to minimize thermal strain, thereby preserving the austenitic matrix prior to functionalization [6].

Table 4: Key Alloying Elements in FeMnSiCrNi Shape-Memory Alloys

ElementConcentration (wt%)Primary FunctionSecondary Effect
Mn20-30Austenite stabilizer; Suppresses α′Increases Néel temperature
Si5-6Lowers stacking fault energyInduces brittleness >6 wt%
Cr8-10Corrosion resistanceStabilizes ε-martensite
Ni4-6Corrosion resistanceModerates T~N~ increase

Properties

CAS Number

12032-85-8

Product Name

Manganese;silicon

IUPAC Name

manganese;silicon

Molecular Formula

MnSi

Molecular Weight

83.023 g/mol

InChI

InChI=1S/Mn.Si

InChI Key

PYLLWONICXJARP-UHFFFAOYSA-N

Canonical SMILES

[Si].[Mn]

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